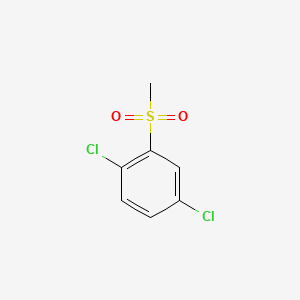

1,4-Dichloro-2-(methylsulfonyl)benzene

Description

Classification and Structural Significance within Aromatic Organosulfur Compounds

1,4-Dichloro-2-(methylsulfonyl)benzene belongs to the class of aromatic organosulfur compounds. ontosight.aiwhitehouse.gov Organosulfur compounds are organic molecules that contain at least one carbon-sulfur bond. taylorandfrancis.comlookchem.com More specifically, it is classified as an aryl sulfone. bldpharm.com Sulfones are a subclass of organosulfur compounds characterized by a sulfonyl functional group (R-S(=O)₂-R') where a central hexavalent sulfur atom is double-bonded to two oxygen atoms and single-bonded to two carbon atoms. wikipedia.org In this case, the sulfur atom is bonded to the carbon of a methyl group and a carbon atom of the dichlorinated benzene (B151609) ring.

The structural significance of this compound lies in the unique electronic landscape created by its substituents. The methylsulfonyl group is a powerful electron-withdrawing group. This property, combined with the inductive electron-withdrawing effects of the two chlorine atoms, renders the aromatic ring significantly electron-deficient. This pronounced lack of electron density is a key determinant of the compound's reactivity, particularly its susceptibility to nucleophilic aromatic substitution reactions. libretexts.org

The specific substitution pattern—with chlorine atoms at positions 1 and 4 and the methylsulfonyl group at position 2—is also critical. This arrangement creates a distinct polarity and steric environment around the benzene ring, influencing how it interacts with other reagents. The sulfonyl group's ability to stabilize an adjacent negative charge is a foundational concept in understanding the mechanisms of reactions involving such compounds. thieme-connect.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 66640-63-9 | chemscene.comavantorsciences.com |

| Molecular Formula | C₇H₆Cl₂O₂S | chemscene.comavantorsciences.com |

| Molecular Weight | 225.09 g/mol | chemscene.comavantorsciences.com |

| Melting Point | 87 °C | avantorsciences.com |

| Topological Polar Surface Area (TPSA) | 34.14 Ų | chemscene.com |

| LogP | 2.3969 | chemscene.com |

Historical Development and Theoretical Context in Synthetic Chemistry

While the specific historical timeline for the first synthesis of this compound is not extensively documented in seminal literature, its development is rooted in the broader history of sulfone synthesis, which dates back to the 19th century. thieme-connect.com The primary and most established methods for preparing aryl sulfones remain highly relevant. These classical approaches include the oxidation of corresponding thioethers (sulfides) or sulfoxides, and the Friedel–Crafts sulfonylation of aromatic compounds. wikipedia.orgthieme-connect.comorganic-chemistry.org For instance, a thioether precursor, 1,4-dichloro-2-(methylthio)benzene, can be oxidized using various oxidizing agents like hydrogen peroxide to yield the target sulfone. organic-chemistry.org Another historical method involves the reaction of an aromatic compound with a sulfonyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride, a reaction central to aromatic chemistry. wikipedia.orgprepchem.com

In the theoretical context of modern synthetic chemistry, this compound is recognized as a versatile synthetic intermediate. ontosight.ai Its value stems from the multiple reactive sites and the strong electronic activation provided by its functional groups. The electron-deficient nature of the benzene ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of aromatic chemistry. libretexts.org In these reactions, a nucleophile can displace one of the chlorine atoms, a process facilitated by the stabilizing effect of the ortho- and para-positioned electron-withdrawing sulfonyl group.

Furthermore, the sulfone group itself can, under specific conditions, function as a leaving group, providing another strategic avenue for molecular elaboration. researchgate.net This reactivity profile allows chemists to use this compound as a foundational block to introduce specific functionalities and build more complex molecular architectures, which may be relevant in the synthesis of agrochemicals and pharmaceuticals. taylorandfrancis.comlookchem.comontosight.ai Its utility is a practical application of the theoretical principles governing substituent effects in aromatic systems. msu.edu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dichloro-2-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBNXJVBRMNLIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40216805 | |

| Record name | Benzene, 1,4-dichloro-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66640-63-9 | |

| Record name | Benzene, 1,4-dichloro-2-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066640639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-dichloro-2-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 66640-63-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,4 Dichloro 2 Methylsulfonyl Benzene

Exploration of Precursor-Based Synthesis Pathways

The synthesis of 1,4-Dichloro-2-(methylsulfonyl)benzene typically relies on the sequential introduction of functional groups onto an aromatic scaffold. The order of these reactions is critical to ensure the desired 1,2,4-substitution pattern, governed by the directing effects of the substituents.

Directed Aromatic Functionalization Strategies

The regiochemical outcome of electrophilic aromatic substitution (EAS) is dictated by the directing effects of the substituents already present on the benzene (B151609) ring. Chlorine is an ortho-, para-directing group, while the methylsulfonyl (–SO₂CH₃) group is a powerful deactivating and meta-directing group.

A logical synthetic approach begins with 1,4-dichlorobenzene (B42874) as the starting material. The two chlorine atoms, being ortho-, para-directors, will direct an incoming electrophile to the positions ortho to each chlorine atom (positions 2, 3, 5, and 6). Since positions 2 and 5 are equivalent, as are 3 and 6, the substitution will occur at the C2 (or C5) position. This makes 1,4-dichlorobenzene a suitable precursor for introducing the methylsulfonyl group at the desired C2 position.

Regioselective Halogenation Techniques

While starting from 1,4-dichlorobenzene is the most common route, an alternative pathway could involve the regioselective halogenation of a sulfonylated precursor. However, this approach is synthetically challenging. Direct chlorination of methylsulfonylbenzene would primarily yield the meta-substituted product, 1-chloro-3-(methylsulfonyl)benzene, due to the strong meta-directing effect of the sulfonyl group. Achieving the 1,4-dichloro arrangement from this precursor would be inefficient.

Modern methods for regioselective halogenation often employ transition metal catalysts to direct the functionalization of specific C-H bonds, though specific applications for the direct synthesis of this compound are not widely documented.

Advanced Sulfonylation Reaction Protocols

The most direct precursor-based pathway is the sulfonylation of 1,4-dichlorobenzene. This is typically achieved through a Friedel-Crafts sulfonylation reaction. acs.orgrsc.org In this process, the aromatic ring acts as a nucleophile, attacking a strong sulfonylating electrophile.

Common sulfonylating agents include sulfonyl chlorides in the presence of a Lewis acid catalyst (like AlCl₃) or, more effectively, sulfonic anhydrides with a strong acid promoter. acs.orgrsc.orghcmuaf.edu.vn A well-established protocol for analogous compounds involves reacting the dichlorobenzene precursor with methanesulfonic anhydride, catalyzed by a superacid such as trifluoromethanesulfonic acid. This method generates the electrophilic species in situ and drives the reaction towards the desired product.

An alternative, two-step protocol involves:

Thiolation: Introduction of a methylthio (–SCH₃) group onto the 1,4-dichlorobenzene ring.

Oxidation: Subsequent oxidation of the resulting thioether, 1,4-dichloro-2-(methylthio)benzene, to the corresponding sulfone. This oxidation is readily accomplished using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Table 1: Key Precursor-Based Sulfonylation Methods

| Method | Precursor | Key Reagents | Intermediate | Product |

|---|---|---|---|---|

| Direct Sulfonylation | 1,4-Dichlorobenzene | Methanesulfonic anhydride, Trifluoromethanesulfonic acid | None | This compound |

| Oxidation Route | 1,4-Dichlorobenzene | 1. Thiolating agent 2. Oxidizing agent (e.g., H₂O₂) | 1,4-Dichloro-2-(methylthio)benzene | This compound |

Catalytic Approaches in Synthesis

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency and selectivity. While classical methods are effective, transition metal catalysis and organocatalysis offer alternative routes for constructing C-S and C-Cl bonds.

Transition Metal-Catalyzed Transformations

Transition metals, particularly palladium and copper, are powerful catalysts for forming carbon-heteroatom bonds through cross-coupling reactions. rsc.orgdntb.gov.ua These methods could provide alternative, albeit less conventional, pathways to this compound.

Palladium-Catalyzed C-H Sulfonylation: This advanced strategy involves the direct functionalization of a C-H bond. dntb.gov.uasioc-journal.cn A potential, though not widely reported, route could involve the palladium-catalyzed reaction between 1,4-dichlorobenzene and a sulfonylating agent like methanesulfonyl chloride. sioc-journal.cn Such reactions often require a directing group to achieve high regioselectivity.

Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classical copper-catalyzed method for forming aryl-heteroatom bonds. wikipedia.orgorganic-chemistry.orgmdpi.comresearchgate.net A plausible, though challenging, retrosynthetic approach would involve the coupling of a precursor like 2,5-dichloroiodobenzene with a methylsulfinate salt (e.g., sodium methanesulfinate) using a copper catalyst.

Palladium-Catalyzed Buchwald-Hartwig Amination Analogue: While the Buchwald-Hartwig reaction is primarily for C-N bond formation, related palladium-catalyzed systems have been adapted for C-S bond formation. researchgate.netnih.govkyoto-u.ac.jpwikipedia.orglibretexts.org This could involve coupling an appropriately substituted aryl halide or triflate with a sulfur-based nucleophile.

Table 2: Potential Catalytic Routes

| Catalytic Method | Metal Catalyst | Potential Precursors | Bond Formed |

|---|---|---|---|

| C-H Sulfonylation | Palladium | 1,4-Dichlorobenzene + Methanesulfonyl chloride | C–S |

| Ullmann Condensation | Copper | 2,5-Dichloroiodobenzene + Sodium methanesulfinate | C–S |

| Buchwald-Hartwig Type Coupling | Palladium | Aryl halide/triflate + Sulfur nucleophile | C–S |

Organocatalytic Applications

Organocatalysis, which utilizes small organic molecules to catalyze reactions, has become a third pillar of catalysis. It is particularly prominent in asymmetric synthesis, where it is used to create chiral molecules with high enantioselectivity.

However, the application of organocatalysis to the direct synthesis of simple, achiral aromatic compounds like this compound is not a common or established strategy. The primary synthetic routes for this class of compounds remain rooted in classical electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, which are highly effective for achieving the required bond formations and substitution patterns.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. The primary focus lies on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

One of the cornerstones of green chemistry is the use of safer reagents and the maximization of atom economy. researchgate.net In the context of synthesizing this compound, this translates to selecting an oxidant that is effective yet environmentally friendly. Hydrogen peroxide (H₂O₂) is a prime example of a green oxidant, as its primary byproduct is water. acsgcipr.org The use of H₂O₂ avoids the formation of toxic and environmentally harmful waste associated with traditional oxidizing agents.

The choice of solvent is another critical aspect of green synthetic design. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. For the oxidation of sulfides, conducting the reaction in a greener solvent system, or even under solvent-free conditions, can significantly reduce the environmental impact of the process. rsc.org

Optimization and Scale-Up Considerations for Laboratory and Industrial Synthesis

The transition from a laboratory-scale synthesis to industrial production of this compound requires careful optimization of reaction parameters and consideration of various scale-up challenges.

Optimization of Reaction Conditions:

Key parameters that require optimization include temperature, reaction time, stoichiometry of reactants, and catalyst loading. The oxidation of sulfides to sulfones is an exothermic process, and precise temperature control is crucial to prevent runaway reactions and the formation of unwanted byproducts. acs.org The optimal temperature will balance a reasonable reaction rate with high selectivity for the desired sulfone.

The molar ratio of the oxidant to the sulfide (B99878) substrate is another critical factor. A stoichiometric excess of the oxidant is often required to ensure complete conversion of the sulfide to the sulfone. However, an excessive amount can lead to over-oxidation and the formation of impurities. Careful optimization is necessary to find the ideal balance that maximizes yield while minimizing waste and potential hazards. researchgate.net

For catalyzed reactions, the catalyst loading must be optimized to achieve a high reaction rate with the minimum amount of catalyst. This not only reduces costs but also simplifies the purification process. The choice of solvent can also influence reaction kinetics and selectivity, and different solvent systems may be explored to find the most effective and environmentally friendly option.

Scale-Up Considerations:

Scaling up the synthesis of this compound from the laboratory to an industrial setting presents several challenges. One of the primary concerns is heat management. The exothermic nature of the oxidation reaction can lead to significant heat generation in a large reactor. acs.org An efficient cooling system is essential to maintain the optimal reaction temperature and prevent thermal runaway.

Effective mixing is another critical factor in large-scale reactors to ensure homogeneity and consistent reaction rates throughout the vessel. The choice of reactor design and agitation system is crucial for achieving efficient mass and heat transfer.

The isolation and purification of the final product also require careful consideration at an industrial scale. The chosen method should be efficient, scalable, and minimize the use of solvents and energy. Techniques such as crystallization or distillation are commonly employed for the purification of solid organic compounds.

Chemical Reactivity and Reaction Mechanisms of 1,4 Dichloro 2 Methylsulfonyl Benzene

Reactivity of the Aromatic Nucleus

The reactivity of the benzene (B151609) ring in 1,4-Dichloro-2-(methylsulfonyl)benzene is characterized by a pronounced electron deficiency. This is a direct consequence of the strong electron-withdrawing inductive and resonance effects of the methylsulfonyl group, compounded by the inductive effects of the two chlorine atoms. This electronic profile renders the aromatic nucleus susceptible to nucleophilic attack while simultaneously deactivating it towards electrophilic substitution.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) is a prominent reaction pathway for this compound. The reaction proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org

In this molecule, both the methylsulfonyl group and the chlorine atoms activate the ring for SNAr. The key to this activation is the stabilization of the carbanionic intermediate formed when the nucleophile attacks the ring. libretexts.org The methylsulfonyl group is particularly effective at this stabilization, especially when positioned ortho or para to the site of nucleophilic attack (the leaving group). libretexts.org

The structure of this compound presents two potential leaving groups—the chlorine atoms at positions C1 and C4.

Substitution at C1: The chlorine atom at C1 is ortho to the powerfully electron-withdrawing methylsulfonyl group and para to the other chlorine atom. Both positions are ideal for stabilizing the negative charge of the Meisenheimer complex through resonance and induction.

Substitution at C4: The chlorine atom at C4 is meta to the methylsulfonyl group. A meta-positioning offers no resonance stabilization for the intermediate, making this site significantly less reactive towards nucleophilic attack compared to the C1 position. libretexts.org

Consequently, SNAr reactions on this compound occur with high regioselectivity, with the incoming nucleophile preferentially displacing the chlorine atom at the C1 position. nih.gov

| Position of Attack | Relative Position of -SO₂CH₃ Group | Stabilization of Intermediate | Reactivity |

|---|---|---|---|

| C1 | Ortho | Strong (Resonance + Inductive) | High |

| C4 | Meta | Weak (Inductive only) | Low |

Electrophilic Aromatic Substitution: Deactivation and Directional Effects

Electrophilic Aromatic Substitution (EAS) reactions on this compound are exceptionally challenging. wikipedia.org The reaction involves the attack of an electrophile on the electron-rich π-system of the benzene ring. libretexts.org However, the cumulative electron-withdrawing effects of the two chloro substituents and, most significantly, the methylsulfonyl group, render the aromatic ring extremely electron-poor and thus highly deactivated towards electrophiles. reddit.comlibretexts.org

Should a reaction be forced under harsh conditions, the orientation of the incoming electrophile would be determined by the directing effects of the existing substituents.

Methylsulfonyl (-SO₂CH₃) Group: A strong deactivating group that acts as a meta-director. libretexts.org

Chlorine (-Cl) Atoms: Deactivating groups that act as ortho, para-directors. libretexts.org

The powerful meta-directing influence of the sulfonyl group typically dominates. The available positions for substitution are C3, C5, and C6. The sulfonyl group directs incoming electrophiles to C3 and C5. The chlorine atoms direct to the other halogen's position and to C3, C5, and C6. Given the overwhelming deactivating nature of the sulfonyl group, substitution, if it occurs at all, is predicted to favor the positions meta to it, namely C3 and C5.

| Substituent | Reactivity Effect | Directing Effect |

|---|---|---|

| -SO₂CH₃ | Strongly Deactivating | Meta |

| -Cl (at C1) | Deactivating | Ortho, Para (to positions 2, 4, 6) |

| -Cl (at C4) | Deactivating | Ortho, Para (to positions 1, 3, 5) |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. The two C-Cl bonds serve as reaction sites for these transformations.

Suzuki-Miyaura Reaction: This reaction couples the aryl chloride with an organoboron reagent (like a boronic acid) to form a new C-C bond. wikipedia.orglibretexts.org It allows for the synthesis of biaryl compounds. The reaction can be controlled to achieve mono- or di-substitution. The higher reactivity of the C1-Cl bond, influenced by the ortho-sulfonyl group, often allows for selective mono-arylation at this position under controlled conditions. researchgate.netnih.gov

Sonogashira Reaction: This coupling involves a terminal alkyne and the aryl chloride, catalyzed by palladium and a copper(I) co-catalyst, to form aryl alkynes. nih.govorganic-chemistry.org Similar to the Suzuki reaction, regioselective coupling at the C1 position is expected due to the electronic activation provided by the sulfonyl group.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orglibretexts.org It is a crucial method for synthesizing substituted anilines. The mechanism involves the oxidative addition of the C-Cl bond to a Pd(0) complex, a step that is sensitive to the electronic and steric environment of the halogen. wikipedia.org The electron-deficient nature of the aromatic ring facilitates this oxidative addition, making this compound a suitable substrate for this transformation, again with expected preference for reaction at C1.

| Reaction Name | Coupling Partner | Bond Formed | Key Catalysts |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound (e.g., R-B(OH)₂) | C-C (Aryl-Aryl) | Pd Complex, Base |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | C-C (Aryl-Alkynyl) | Pd Complex, Cu(I) salt, Base |

| Buchwald-Hartwig | Amine (e.g., R₂NH) | C-N (Aryl-Amino) | Pd Complex, Base |

Transformations Involving the Methylsulfonyl Group

While many reactions focus on the chloro-substituted aromatic core, the methylsulfonyl group itself can participate in or influence synthetic strategies.

Functional Group Interconversions of the Sulfonyl Moiety

The aryl sulfonyl group is known for its high chemical stability, making it robust and often carried through multi-step syntheses without modification. researchgate.net Direct functional group interconversions of the sulfone are not common and typically require harsh reaction conditions. Potential, albeit infrequent, transformations include:

Reductive Desulfonylation: Cleavage of the carbon-sulfur bond to replace the sulfonyl group with a hydrogen atom can be achieved with potent reducing agents, though this is not a high-yielding or common synthetic step.

Modification of the Methyl Group: While theoretically possible to deprotonate the methyl protons with a very strong base and trap with an electrophile, this is generally difficult for aryl methyl sulfones.

The primary characteristic of the sulfonyl moiety in this context is its role as a stable, strongly electron-withdrawing director and activator, rather than as a readily transformable functional group. imperial.ac.uk

Role as an Activating or Leaving Group in Complex Syntheses

The methylsulfonyl group plays a dual role in more advanced synthetic applications, acting both as an activator and, under specific conditions, as a leaving group.

Role as an Activating Group: As detailed in section 3.1.1, the most significant role of the methylsulfonyl group is its powerful activation of the ortho (C1) and para positions for nucleophilic aromatic substitution. This allows for the selective introduction of a wide range of nucleophiles at the C1 position, forming a pivotal step in the synthesis of more complex molecules.

Role as a Leaving Group: In certain advanced palladium-catalyzed reactions, the entire sulfonyl group can function as a leaving group, analogous to a halide. chemrxiv.org This capability is particularly valuable in sequential cross-coupling strategies. For example, a synthetic route could first involve a Suzuki or Buchwald-Hartwig reaction at one of the C-Cl positions. In a subsequent step, a different palladium catalyst system could be employed to enact a second cross-coupling reaction where the methylsulfonyl group is displaced by another partner. chemrxiv.org This transforms the sulfone from a directing and activating group into a point of further molecular diversification.

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics of nucleophilic aromatic substitution reactions are highly dependent on the stability of the Meisenheimer complex. The rate-determining step is typically the initial attack of the nucleophile to form this intermediate. masterorganicchemistry.com Consequently, factors that stabilize the negative charge in the Meisenheimer complex will increase the reaction rate.

Kinetic Control: In reactions of this compound, the position of nucleophilic attack is kinetically controlled. The methylsulfonyl group, being a powerful electron-withdrawing group, will preferentially activate the ortho and para positions relative to it. However, since both chlorine atoms are potential leaving groups, the regioselectivity of the substitution will be determined by the relative activation of each site. The chlorine atom at the 4-position is para to the methylsulfonyl group, while the chlorine at the 1-position is meta. Therefore, the chlorine at the 4-position is expected to be more readily substituted.

Rate = k[this compound][Nucleophile]

Where k is the rate constant. The magnitude of k would be influenced by temperature, the nature of the solvent, and the nucleophilicity of the attacking species.

The relationship between reaction rate and the electronic properties of substituents can often be quantified using the Hammett equation, which relates the logarithm of the rate constant to a substituent constant (σ) and a reaction constant (ρ). wikipedia.orglibretexts.org For nucleophilic aromatic substitution, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups accelerate the reaction. wikipedia.org

| Parameter | Description | Influence on this compound Reactivity |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | The strong electron-withdrawing groups lower the activation energy for the formation of the Meisenheimer complex, thus increasing the reaction rate. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction. | Nucleophilic substitution on this activated ring is typically an exothermic process. |

| Entropy of Reaction (ΔS) | The change in disorder during a reaction. | The change in entropy is generally small for substitution reactions of this type. |

| Gibbs Free Energy (ΔG) | The overall thermodynamic driving force of the reaction. | A negative ΔG is expected, indicating a spontaneous reaction, especially with strong nucleophiles. |

This table represents qualitative predictions based on general principles of organic chemistry due to the lack of specific experimental data for this compound.

Influence of Substituent Effects on Reaction Pathways

The reactivity and regioselectivity of this compound are governed by the interplay of the inductive and resonance effects of its substituents.

Methylsulfonyl Group (-SO₂CH₃): This is a very strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. It deactivates the ring towards electrophiles but strongly activates it for nucleophilic attack. The withdrawal of electron density is most effective at the ortho and para positions through resonance stabilization of the negative charge in the Meisenheimer complex.

The combined effect of these substituents makes the benzene ring in this compound highly electrophilic. The primary reaction pathway is nucleophilic substitution of one of the chlorine atoms.

Regioselectivity: The directing effect of the methylsulfonyl group is dominant in determining which chlorine atom is more likely to be substituted.

Substitution at C-4: The chlorine atom at the 4-position is para to the methylsulfonyl group. A nucleophilic attack at this position allows for the delocalization of the negative charge in the Meisenheimer intermediate onto the sulfonyl group, which provides significant stabilization.

Substitution at C-1: The chlorine atom at the 1-position is meta to the methylsulfonyl group. When a nucleophile attacks this position, the resulting negative charge in the Meisenheimer complex cannot be delocalized onto the sulfonyl group through resonance.

Therefore, the transition state leading to the substitution at the 4-position is lower in energy, and this pathway is kinetically favored.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Nucleophilic Aromatic Substitution |

| -SO₂CH₃ | Strongly electron-withdrawing | Strongly electron-withdrawing | Strong activation, directs ortho, para |

| -Cl | Electron-withdrawing | Weakly electron-donating | Weak activation |

This table summarizes the expected electronic effects of the substituents on the reactivity of the benzene ring towards nucleophiles.

Derivatization and Advanced Functionalization of 1,4 Dichloro 2 Methylsulfonyl Benzene

Introduction of Diverse Functional Groups via Halogen Displacement

The presence of the strongly electron-withdrawing methylsulfonyl group activates the chlorine atoms of 1,4-dichloro-2-(methylsulfonyl)benzene towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the para-position relative to the sulfonyl group, rendering the chlorine at C-4 the more reactive site for nucleophilic attack. This regioselectivity allows for the controlled introduction of a wide variety of functional groups.

A notable example is the synthesis of 4-chloro-2-(methylsulfonyl)aniline (B1342371). This transformation is achieved by reacting this compound with an amine source, where one of the chlorine atoms is displaced by an amino group. This derivative serves as a crucial intermediate in the synthesis of various biologically active compounds.

Furthermore, reactions with alkoxides, such as sodium methoxide, can be employed to introduce alkoxy groups onto the benzene (B151609) ring. In a reaction analogous to that of 3,4-dichloronitrobenzene (B32671) with sodium methoxide, the chlorine atom para to the activating group is selectively replaced. This provides a pathway to 4-alkoxy-1-chloro-2-(methylsulfonyl)benzene derivatives.

The reactivity of the chlorine atoms also allows for their displacement by other nucleophiles, such as thiolates, to introduce sulfur-based functionalities. These reactions are typically carried out in the presence of a base and a suitable solvent system.

Palladium-catalyzed cross-coupling reactions offer another powerful tool for the functionalization of the C-Cl bonds. Reactions such as the Suzuki-Miyaura coupling, which utilizes boronic acids, the Buchwald-Hartwig amination for the introduction of substituted amines, and the Sonogashira coupling with terminal alkynes, can be selectively performed on one or both chlorine atoms, depending on the reaction conditions and the catalyst system employed. For instance, the selective coupling at the more reactive C-4 position can be achieved, leaving the C-1 chlorine available for subsequent transformations.

| Reaction Type | Nucleophile/Reagent | Product |

| Nucleophilic Aromatic Substitution | Amine (e.g., NH3) | 4-Chloro-2-(methylsulfonyl)aniline |

| Nucleophilic Aromatic Substitution | Alkoxide (e.g., NaOCH3) | 4-Methoxy-1-chloro-2-(methylsulfonyl)benzene |

| Suzuki-Miyaura Coupling | Arylboronic acid | 4-Aryl-1-chloro-2-(methylsulfonyl)benzene |

| Buchwald-Hartwig Amination | Substituted amine | 4-(Substituted amino)-1-chloro-2-(methylsulfonyl)benzene |

Selective Modification of the Methylsulfonyl Group for Novel Structures

While the halogen atoms are the primary sites for initial functionalization, the methylsulfonyl group itself can be selectively modified to introduce further structural diversity. Although the sulfonyl group is generally stable, specific chemical methods can be employed for its transformation.

One potential modification is the α-alkylation of the methyl group. The protons on the methyl group adjacent to the sulfonyl group are acidic and can be deprotonated with a strong base to form a carbanion. This carbanion can then react with various electrophiles, such as alkyl halides, to introduce new carbon-carbon bonds. acs.org This strategy allows for the elongation and branching of the sulfonyl side chain, leading to novel structures.

Reduction of the aryl sulfone to the corresponding sulfide (B99878) is another possible transformation, although this often requires harsh reducing agents. Milder, more selective methods are continually being developed to achieve this transformation in the presence of other sensitive functional groups.

Synthesis of Poly-Functionalized Benzene Derivatives

The sequential and regioselective functionalization of this compound provides a clear pathway to a variety of poly-functionalized benzene derivatives. By first exploiting the higher reactivity of the C-4 chlorine, a functional group can be introduced, followed by a different modification at the C-1 position.

For example, the initial synthesis of 4-chloro-2-(methylsulfonyl)aniline creates a tri-substituted benzene ring with three distinct functional groups: a chlorine atom, a methylsulfonyl group, and an amino group. The presence of the amino group opens up a plethora of further derivatization possibilities, such as diazotization followed by Sandmeyer reactions to introduce a wide range of substituents in place of the amino group.

Furthermore, the aniline (B41778) derivative can serve as a precursor for the synthesis of heterocyclic systems. For instance, reaction with appropriate reagents can lead to the formation of benzothiadiazine derivatives, which are important scaffolds in medicinal chemistry. osi.lv The ortho relationship between the amino and methylsulfonyl groups can facilitate cyclization reactions to form fused ring systems.

Strategies for Constructing Complex Molecular Architectures from the Compound

The derivatized products of this compound serve as versatile building blocks for the construction of more complex molecular architectures, including bioactive molecules and functional materials.

In medicinal chemistry, the aryl sulfone motif is a common feature in many pharmaceutical compounds due to its ability to act as a hydrogen bond acceptor and its metabolic stability. ontosight.ai By incorporating various functional groups onto the this compound scaffold, libraries of compounds can be synthesized and screened for biological activity.

The di-functional nature of the starting material also makes it a suitable monomer for the synthesis of functional polymers. Poly(arylene sulfone)s are a class of high-performance polymers known for their thermal stability and mechanical strength. By employing di-functionalized derivatives of this compound in polymerization reactions, novel polymers with tailored properties can be designed.

Furthermore, the rigid aromatic core and the potential for introducing various connecting points make these derivatives attractive for the construction of macrocycles and other supramolecular structures. By carefully choosing the functional groups introduced through derivatization, molecules can be designed to self-assemble into complex and ordered architectures. researchgate.net

Spectroscopic and Advanced Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,4-Dichloro-2-(methylsulfonyl)benzene. Both ¹H and ¹³C NMR spectroscopy provide critical data for confirming the compound's structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a suitable deuterated solvent, such as CDCl₃, reveals distinct signals corresponding to the aromatic protons and the methyl group protons. The aromatic region typically displays a complex splitting pattern due to the coupling between the non-equivalent protons on the benzene (B151609) ring. The methyl protons of the sulfonyl group appear as a sharp singlet, typically in the range of 3.0-3.5 ppm, due to the absence of adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbon atoms of the benzene ring and the methyl group. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the chlorine and methylsulfonyl substituents. The carbon atom directly attached to the sulfonyl group will be significantly deshielded, appearing at a higher chemical shift. The carbon atoms bonded to chlorine will also exhibit characteristic shifts. The methyl carbon of the sulfonyl group will appear as a distinct signal at a much lower chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.2 | 125 - 140 |

| Methyl (SO₂CH₃) | ~3.2 | ~45 |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Mass Spectrometry (MS) Techniques for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the molecular formula of this compound. The molecular formula of this compound is C₇H₆Cl₂O₂S, with a corresponding molecular weight of approximately 225.09 g/mol . chemscene.comavantorsciences.com

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to definitively confirm the elemental composition. The isotopic pattern observed in the mass spectrum is particularly informative for chlorine-containing compounds. The presence of two chlorine atoms results in a characteristic M, M+2, and M+4 isotopic cluster with relative intensities of approximately 9:6:1, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Electron ionization (EI) mass spectrometry can be used to study the fragmentation pattern of the molecule. The fragmentation analysis provides further structural information. Common fragmentation pathways may involve the loss of the methylsulfonyl group (•SO₂CH₃), a chlorine atom (•Cl), or other neutral fragments, leading to the formation of characteristic fragment ions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and analyze the vibrational modes of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its specific functional groups. Key vibrational frequencies include:

S=O Stretching: Strong, asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C-S Stretching: The stretching vibration of the carbon-sulfur bond is generally observed in the range of 800-600 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibrations for aryl chlorides are typically found in the 1100-1000 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations are usually observed above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the benzene ring typically appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds and symmetric vibrations that may be weak or inactive in the IR spectrum.

X-ray Crystallography for Single-Crystal Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction analysis would provide accurate bond lengths, bond angles, and torsion angles. This technique would confirm the planar geometry of the benzene ring and the tetrahedral geometry around the sulfur atom of the methylsulfonyl group.

The crystal structure would also reveal intermolecular interactions, such as hydrogen bonds or other non-covalent interactions, which influence the packing of the molecules in the crystal lattice. The dihedral angle between the plane of the benzene ring and the C-S-C plane of the methylsulfonyl group is a key conformational parameter that can be precisely determined.

Chromatographic Techniques for Purity Assessment and Separation of Isomers/Byproducts

Chromatographic techniques are vital for assessing the purity of this compound and for separating it from potential isomers and byproducts that may be present from its synthesis.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is a powerful technique for separating and identifying volatile and thermally stable compounds. It can be used to determine the purity of a sample and to identify any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds. It can be used for both qualitative and quantitative analysis to assess the purity of this compound. Different stationary and mobile phases can be employed to achieve optimal separation from related substances.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique often used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample.

Theoretical and Computational Chemistry Studies on 1,4 Dichloro 2 Methylsulfonyl Benzene

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and bonding of 1,4-dichloro-2-(methylsulfonyl)benzene. These calculations would involve solving the Schrödinger equation for the molecule to determine its wavefunction and electron density distribution.

From these calculations, a variety of electronic properties can be determined. For instance, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting the molecule's reactivity. A lower HOMO-LUMO energy gap generally implies higher chemical reactivity. The distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Furthermore, an analysis of the molecular orbitals would provide a detailed picture of the bonding within the molecule. This includes the nature of the covalent bonds between the atoms of the benzene (B151609) ring, the chlorine substituents, and the methylsulfonyl group. The degree of aromaticity of the benzene ring, potentially influenced by the electron-withdrawing nature of the substituents, could also be quantified.

Hypothetical Electronic Properties of this compound:

| Property | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which is a key indicator of chemical reactivity. |

| Electron Density | Distribution of electrons around the molecule, highlighting electron-rich and electron-deficient regions. |

| Mulliken Atomic Charges | Partial charges on each atom, providing insight into the polarity of bonds and electrostatic interactions. |

Molecular Modeling and Conformation Analysis

Molecular modeling techniques would be employed to investigate the three-dimensional structure and conformational flexibility of this compound. The primary focus of such a study would be the orientation of the methylsulfonyl group relative to the dichlorinated benzene ring.

By performing a potential energy surface scan, the rotational barrier around the C-S bond connecting the benzene ring and the sulfonyl group can be calculated. This would identify the most stable (lowest energy) conformation and any higher energy conformers. The results would reveal whether there is free rotation around this bond or if certain orientations are sterically hindered.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry allows for the accurate prediction of various spectroscopic parameters. For this compound, these predictions would be invaluable for interpreting experimental spectra and confirming the molecule's structure.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared with experimental data, can help in the definitive assignment of each peak in the NMR spectrum to a specific proton or carbon atom in the molecule.

Vibrational Frequencies: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating its vibrational frequencies. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C-H stretching, C-C ring vibrations, or S=O stretching of the sulfonyl group. This theoretical spectrum can be compared with an experimental one to aid in its interpretation.

Hypothetical Spectroscopic Data for this compound:

| Spectroscopic Parameter | Predicted Information |

| ¹H NMR Chemical Shifts | Predicted shifts for the aromatic and methyl protons. |

| ¹³C NMR Chemical Shifts | Predicted shifts for each carbon atom in the benzene ring and the methyl group. |

| Vibrational Frequencies (IR/Raman) | Frequencies and intensities of characteristic vibrational modes. |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. For this compound, this would involve studying its reactivity in various chemical transformations, such as nucleophilic aromatic substitution.

By modeling the reaction pathway, the structures of transition states and any intermediates can be determined. The activation energy for the reaction can be calculated from the energy difference between the reactants and the transition state. This information provides a quantitative measure of the reaction rate and helps to understand the factors that control the reaction's outcome.

For example, a computational study could investigate the substitution of one of the chlorine atoms by a nucleophile. The calculations would reveal which of the two chlorine atoms is more susceptible to substitution and why, based on the stability of the transition states leading to the different products.

Molecular Electrostatic Potential Mapping and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. The MEP is calculated to identify the electron-rich and electron-deficient regions of this compound.

In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and represent likely sites for nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the chlorine atoms due to the high electronegativity of these atoms. Positive potential would be expected on the hydrogen atoms of the benzene ring and the methyl group. The distribution of the electrostatic potential on the aromatic ring would be influenced by the combined electron-withdrawing effects of the two chlorine atoms and the methylsulfonyl group, providing valuable insights into the molecule's regioselectivity in aromatic substitution reactions.

Applications of 1,4 Dichloro 2 Methylsulfonyl Benzene As a Strategic Building Block

Role in the Multi-Step Synthesis of Complex Organic Intermediates

The structure of 1,4-Dichloro-2-(methylsulfonyl)benzene, featuring two chlorine atoms and a methylsulfonyl group on a benzene (B151609) ring, presents multiple reactive sites for elaboration into more complex organic intermediates. The chlorine atoms can be substituted through nucleophilic aromatic substitution or participate in cross-coupling reactions, while the methylsulfonyl group acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring.

The reactivity of the chlorine atoms is dependent on their position relative to the activating methylsulfonyl group. This differential reactivity can be exploited for selective, stepwise functionalization, allowing for the controlled construction of intricate molecular architectures. For instance, one chlorine atom could be replaced selectively, followed by a reaction at the second chlorine atom, leading to dissymmetrically substituted benzene derivatives. These derivatives are valuable intermediates in various synthetic pathways. The sulfone group itself is generally stable but can be modified under specific conditions, further adding to the compound's synthetic versatility.

Application in the Construction of Pharmaceutical Building Blocks

The methylsulfonyl group is a key functional group in a number of marketed pharmaceutical drugs, where it often serves to enhance solubility, metabolic stability, or target binding affinity. Aromatic sulfones are recognized as important scaffolds in medicinal chemistry. nih.gov While specific examples of pharmaceuticals derived directly from this compound are not readily found in the literature, its potential as a starting material for pharmaceutical building blocks is clear.

The dichlorinated benzene ring can be functionalized to introduce various pharmacophoric groups. For example, the chlorine atoms can be replaced by nitrogen, oxygen, or carbon-based nucleophiles to build more complex heterocyclic or carbocyclic systems. The electron-withdrawing nature of the sulfone group can also be used to facilitate these transformations. The resulting polysubstituted aromatic compounds can then be further elaborated into potential drug candidates.

Contribution to the Synthesis of Advanced Materials and Specialty Chemicals (e.g., dyes, pigments)

The synthesis of advanced materials and specialty chemicals often relies on the use of robust aromatic building blocks. Dichlorinated aromatic compounds can be used as monomers in polymerization reactions to produce high-performance polymers. For instance, poly(phenylene sulfide) is a high-temperature resistant polymer that can be synthesized from 1,4-dichlorobenzene (B42874) and a sulfur source. nih.gov While the direct use of this compound in polymerization has not been specifically reported, its structure suggests potential as a monomer or a modifying agent to introduce sulfone groups into a polymer backbone, potentially altering properties such as thermal stability, solubility, and chemical resistance.

In the field of dyes and pigments, aromatic compounds are fundamental. The color and properties of a dye are determined by the chromophore and auxochrome groups attached to the aromatic system. Although there are no specific reports of dyes synthesized from this compound, its reactive sites could be used to attach chromophoric and auxochromic groups, making it a candidate for the development of novel colorants.

Design of Novel Aromatic Scaffolds Incorporating the Compound's Structural Features

In modern drug discovery, the design of novel molecular scaffolds is crucial for exploring new chemical space and developing drugs with new mechanisms of action. The this compound framework can be considered a starting point for the design of new scaffolds. Medicinal chemists can use strategies like "scaffold hopping" or bioisosteric replacement to design new molecules that retain the key interactions of a known active compound but have a different core structure. nih.gov

The dichlorinated and sulfonylated phenyl ring of this compound provides a rigid and well-defined three-dimensional arrangement of substituents. This scaffold can be systematically modified to probe structure-activity relationships. For example, replacing the chlorine atoms with other functional groups of varying size and electronic properties can help in optimizing the binding of a molecule to its biological target. The sulfone group itself can be part of a pharmacophore or can be used to orient other functional groups in the desired conformation for biological activity.

Future Research Trajectories and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of aryl sulfones often involves multi-step processes that may utilize harsh reagents and generate significant waste. The future of synthesizing 1,4-Dichloro-2-(methylsulfonyl)benzene and its analogues lies in the adoption of green chemistry principles, with a strong emphasis on atom economy.

Recent progress in the sustainable synthesis of sulfones points towards several promising research avenues. nih.gov One key area is the development of multicomponent reactions where SO2 surrogates, such as DABCO·(SO2)2 (DABSO), are directly inserted to build the sulfone moiety, often facilitated by sustainable media like deep eutectic solvents. rsc.org This approach offers a more environmentally benign alternative to traditional methods that rely on precious metal catalysts and volatile organic compounds. rsc.org

Furthermore, the direct C-H functionalization of arenes represents a highly atom-economical strategy for forming C-S bonds. researchgate.net Future research could focus on developing catalytic systems, potentially using earth-abundant metals like nickel or copper, for the direct sulfonylation of 1,4-dichlorobenzene (B42874). nih.govrsc.orgiitg.ac.in Such methods would eliminate the need for pre-functionalized starting materials, thereby shortening the synthetic sequence and reducing waste. researchgate.net Visible-light-induced reactions are also emerging as a sustainable method for C-S bond formation, offering a green and cost-effective approach. mdpi.comrsc.org

| Synthetic Strategy | Potential Advantages for this compound Synthesis |

| Multicomponent Sulfonylation | Use of sustainable solvents, avoidance of precious metals and VOCs. |

| Direct C-H Functionalization | High atom economy, reduced number of synthetic steps. |

| Visible-Light-Induced Reactions | Use of renewable energy, mild reaction conditions. |

Exploration of Unprecedented Reactivity Patterns and Transformation Pathways

The electronic properties of this compound, characterized by the presence of two electron-withdrawing chlorine atoms and a strongly electron-withdrawing methylsulfonyl group, suggest a unique reactivity profile that is ripe for exploration. Future research will likely focus on leveraging these properties to discover novel chemical transformations.

The electron-deficient nature of the aromatic ring could render it susceptible to unique nucleophilic aromatic substitution (SNAr) reactions, where one or both chlorine atoms are displaced by various nucleophiles. The strong activating effect of the ortho-methylsulfonyl group could allow for substitutions under milder conditions than typically required for dichlorobenzenes.

Furthermore, the sulfone group itself can be a versatile functional handle. Recent studies have shown that aryl sulfones can participate in photocatalytic reactions, such as α-arylation of ketones. researchgate.net The irradiation of arylazo sulfones, for instance, can lead to the homolytic cleavage of the N–S bond, generating radicals that can initiate further reactions. nih.gov Investigating the photochemical behavior of this compound could unveil new reaction pathways. Additionally, the development of metal- and photocatalytic approaches for the functionalization of the C–S bond in sulfones is an emerging area that could lead to unprecedented transformations. rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow chemistry, which offers enhanced safety, efficiency, and scalability. rsc.orgacs.org The synthesis and functionalization of this compound are well-suited for adaptation to flow chemistry platforms.

Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for highly exothermic reactions often encountered in aromatic chemistry. rsc.org For instance, the synthesis of sulfonyl chlorides, precursors to sulfones, has been successfully demonstrated in a continuous flow system, highlighting the improved safety and high space-time yield of this approach. rsc.org The integration of microwave technology with flow reactors is another promising avenue for accelerating reactions, such as the synthesis of deuterated aromatic compounds. tn-sanso.co.jp

| Technology | Potential Application to this compound |

| Continuous Flow Chemistry | Safer and more efficient synthesis, improved scalability. |

| Flow-Microwave Synthesis | Accelerated reaction rates and higher throughput. |

| Automated Synthesis Platforms | Rapid generation of derivative libraries for screening. |

Innovation in Catalytic Systems for Compound Transformations

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems will be crucial for unlocking the full potential of this compound. Future research will likely focus on creating more efficient, selective, and sustainable catalysts for its synthesis and modification.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-S bond formation. nih.govnih.govresearchgate.netorganic-chemistry.org Innovations in this area include the development of new ligands and catalysts that can operate under milder conditions and with lower catalyst loadings. Site-selective C-H sulfonylation using palladium catalysis is an emerging area that could be applied to the synthesis of complex diaryl sulfones from simple arenes. nih.govresearchgate.net

Copper-catalyzed reactions have gained prominence as a more economical and sustainable alternative to palladium-based systems for C-S bond formation. rsc.orgiitg.ac.innih.govrsc.orgresearchgate.net Research into novel copper catalysts, including the use of copper nanoparticles, could lead to more efficient and versatile methods for synthesizing and functionalizing compounds like this compound. rsc.org Furthermore, the use of dual catalytic systems, such as a combination of nickel and an organoboron photocatalyst, is a promising strategy for the synthesis of sulfones under visible light. mdpi.com

Predictive Computational Design of New Derivatives with Desired Reactivity Profiles

The integration of computational chemistry and machine learning is transforming the way chemical research is conducted. For this compound, these tools can be used to predict its reactivity and to design new derivatives with specific, desired properties, thereby accelerating the discovery process. geneonline.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of substituted benzenes with their chemical reactivity or biological activity. Such models can help in understanding the factors that govern the reactivity of this compound and in designing new analogues with enhanced or suppressed reactivity at specific sites.

| Computational Tool | Application to this compound |

| QSAR | Predicting reactivity and guiding the design of new derivatives. |

| DFT Calculations | Understanding electronic structure and predicting reaction mechanisms. |

| Machine Learning | Predicting optimal synthetic routes and reaction conditions. |

Q & A

Q. What are the recommended synthetic methodologies for 1,4-Dichloro-2-(methylsulfonyl)benzene?

A practical approach involves nucleophilic aromatic substitution. For example, substituting a sulfonyl group onto a dichlorobenzene precursor using methylsulfonyl chloride under basic conditions. A method analogous to nitroarene synthesis (e.g., using anhydrous DMF with K₂CO₃ as a base at 20°C for 3 hours) can be adapted for sulfonylation . Key considerations include:

- Precursor selection : Use 1,4-dichloro-2-nitrobenzene or halogenated intermediates.

- Reaction optimization : Monitor temperature and stoichiometry to avoid over-sulfonylation.

- Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Table 1 : Example Reaction Conditions

| Precursor | Reagent | Base | Solvent | Yield |

|---|---|---|---|---|

| 1,4-Dichloro-2-nitrobenzene | CH₃SO₂Cl | K₂CO₃ | DMF | ~75% |

Q. What spectroscopic techniques are recommended for structural characterization?

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, methylsulfonyl group at δ 3.1 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (theoretical m/z for C₇H₅Cl₂O₂S: 238.916) .

- IR : Peaks near 1300–1350 cm⁻¹ (S=O stretching) and 750 cm⁻¹ (C-Cl).

Q. What safety protocols are critical during handling?

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation (potential respiratory irritant) .

- Storage : Keep in a cool, dry place away from oxidizers; label with GHS hazard pictograms (e.g., corrosive, toxic) .

Advanced Questions

Q. How does the methylsulfonyl group influence the electronic properties of the benzene ring?

The electron-withdrawing nature of the -SO₂CH₃ group deactivates the ring, directing electrophilic substitution to meta positions. Computational studies (e.g., DFT calculations) can quantify this effect:

Q. What analytical challenges arise in studying degradation products?

Degradation pathways (e.g., hydrolysis or photolysis) produce complex mixtures. Methodological strategies include:

- TLC Screening : Use silica plates with UV visualization to track byproducts.

- GC-MS : Identify volatile chlorinated fragments (e.g., dichlorobenzenes) via retention indices and fragmentation patterns .

- HPLC-MS/MS : Detect polar degradation products (e.g., sulfonic acids) with reverse-phase columns.

Table 2 : Common Degradation Products

| Pathway | Major Products | Detection Method |

|---|---|---|

| Hydrolysis | 1,4-Dichlorobenzene sulfonic acid | HPLC-MS/MS |

| Photolysis | 2-Chloro-4-(methylsulfonyl)phenol | GC-MS |

Q. How can derivatives of this compound be synthesized for pharmaceutical applications?

- Stepwise Functionalization : Introduce bioisosteres (e.g., replacing Cl with F) via Ullmann coupling or Pd-catalyzed cross-coupling .

- Challenges : Steric hindrance from the -SO₂CH₃ group may reduce reaction efficiency. Optimize catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos).

- Case Study : Analogous benzodiazepine derivatives were synthesized by attaching heterocycles to the aromatic core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.